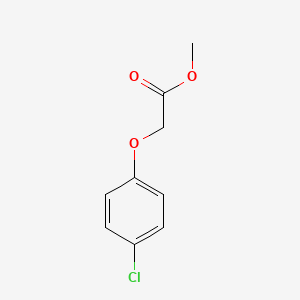

Methyl 2-(4-chlorophenoxy)acetate

Description

Definitional Context and Nomenclature in Chemical Sciences

Methyl 2-(4-chlorophenoxy)acetate is a chemical compound with the molecular formula C9H9ClO3. nih.govnih.gov In the field of chemistry, it is systematically identified by its IUPAC name: this compound. nih.gov This nomenclature precisely describes its molecular structure, indicating a methyl ester of 2-(4-chlorophenoxy)acetic acid. The compound is registered under the CAS Number 4841-22-9. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 4841-22-9 nih.gov |

| Molecular Formula | C9H9ClO3 nih.gov |

| Molecular Weight | 200.62 g/mol nih.gov |

| Synonyms | methyl (4-chlorophenoxy)acetate, P-CHLOROPHENOXYACETIC ACID METHYL ESTER nih.gov |

The structure consists of a central phenoxy group, where a chlorine atom is substituted at the fourth carbon of the benzene (B151609) ring. This is connected via an ether linkage to an acetic acid moiety, which is in turn esterified with a methyl group.

Historical Perspectives on Phenoxyacetic Acid Esters in Chemical and Agricultural Research

The investigation into phenoxyacetic acids and their derivatives began in the 1940s. encyclopedia.pub This research was spurred by the discovery of their role as synthetic auxins, which are plant growth regulators. encyclopedia.pub Scientists Zimmerman and Hitchcock, in 1942, demonstrated that certain chlorinated phenoxyacetic acids were more potent and persistent in plants than the natural hormone indoleacetic acid (IAA). scielo.br This discovery paved the way for the development of phenoxy herbicides.

The first of these, including 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), were introduced in 1946 and became widely used in agriculture by the mid-1950s. encyclopedia.pubscielo.brwikipedia.org These compounds were revolutionary for their ability to selectively control broadleaf weeds in cereal crops. scielo.brwikipedia.org Ester formulations of these acids were developed to enhance their absorption by plants due to their higher solubility in the plant's cuticle. encyclopedia.pub Upon absorption, the esters are converted to the corresponding active acid form. encyclopedia.pub

Classification within Aryloxyalkanoic Acid Compounds and Derivatives

This compound belongs to the broad class of aryloxyalkanoic acids. encyclopedia.pub This group of compounds is characterized by an aromatic ring linked to an alkanoic acid through an ether bond. nih.gov Specifically, it is a derivative of phenoxyacetic acid. wikipedia.org

Within the context of their application, these compounds are classified as phenoxy herbicides. ebi.ac.uk This classification is based on their mode of action as synthetic auxins, which disrupt normal plant growth processes in susceptible species. encyclopedia.pubnih.gov The family of phenoxy herbicides includes well-known members such as 2,4-D and MCPA. wikipedia.org These herbicides are primarily used to manage broad-leaved weeds in various agricultural and non-agricultural settings. encyclopedia.pubnih.gov

Overview of Research Trajectories for this compound and Structurally Related Analogs

Research into this compound and its analogs has followed several key trajectories. A primary focus has been on their synthesis and the development of new derivatives with enhanced herbicidal efficacy. researchgate.netbeilstein-journals.org For instance, research has explored the synthesis of novel aryloxyacetic acid derivatives as potential inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. beilstein-journals.org

Another significant area of research involves understanding the structure-activity relationships within this class of compounds. nih.gov Studies have investigated how variations in the molecular structure, such as the number and position of chlorine atoms or the presence of a methyl group on the aromatic ring, influence their biological activity and toxicity. nih.gov

Furthermore, environmental studies have been a critical research avenue, examining the fate and degradation of phenoxyacetic acid herbicides in soil and water. nih.gov Researchers have developed analytical methods, such as liquid chromatography-electrospray tandem mass spectrometry, for the sensitive detection of these compounds and their metabolites in environmental samples. researchgate.net The development of controlled-release formulations, such as intercalating these herbicides into layered double hydroxides, is also an active area of research aimed at improving their environmental profile. analis.com.my

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) |

| 2,4-dichlorophenoxyacetic acid (2,4-D) |

| 2-methyl-4-chlorophenoxyacetic acid (MCPA) |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) |

| 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) |

| 4-chloro-2-methylphenol (B52076) |

| 4-chlorophenoxyacetic acid |

| Cyhalofop-P butyl |

| Dichlorprop |

| Fenoprop |

| Fenoxaprop-P ethyl |

| Fluazifop-P butyl |

| Glycolic acid |

| Glyphosate |

| Indole-3 acetic acid (IAA) |

| Mecoprop |

| This compound |

| Quizalofop-P ethyl |

| Sodium chloroacetate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGZHKYFZSNKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197522 | |

| Record name | Methyl (4-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4841-22-9 | |

| Record name | methyl (4-chlorophenoxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4841-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (4-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-chlorophenoxy)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8NSQ7VCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Mechanistic Investigations of Methyl 2 4 Chlorophenoxy Acetate and Its Derivatives

General Biological Activity Profiles of Phenoxyacetic Acid Esters

Phenoxyacetic acid esters and their derivatives exhibit a wide array of biological activities. The specific biological effects are largely determined by their molecular structure, including the number and position of substituents on the aromatic ring. mdpi.com For instance, the introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid can alter the electronic structure and, consequently, the biological activity. mdpi.com

Beyond their well-known herbicidal properties, certain phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov Research into the structure-activity relationship of these compounds aims to optimize their potential therapeutic effects. nih.gov Additionally, some phenolic acid esters have demonstrated antioxidant properties, though they are generally less potent than standards like α-tocopherol. nih.gov The antimicrobial potential of these esters has also been a subject of investigation, with studies showing varying degrees of efficacy against different microbial species. mdpi.comnih.govresearchgate.net

Plant Growth Regulatory Effects and Mechanisms

The most prominent biological activity of Methyl 2-(4-chlorophenoxy)acetate and its parent acid, 4-Chlorophenoxyacetic acid (4-CPA), is their ability to regulate plant growth. These synthetic compounds are recognized by plants as analogs of the natural plant hormone auxin.

Phenoxyacetic acid derivatives like 4-CPA function as synthetic auxins. clinisciences.comebi.ac.uk Auxins are a critical class of phytohormones that control numerous aspects of plant growth and development, including cell division and elongation in shoots and roots. clinisciences.com The herbicidal action of synthetic auxins stems from their ability to disrupt normal hormonal balance, leading to uncontrolled growth and ultimately plant death at high concentrations. clinisciences.com

The transport of these synthetic auxins within the plant is a key aspect of their mode ofaction. Studies have shown that PIN-FORMED (PIN) auxin transporters, which are crucial for the polar transport of the endogenous auxin indole-3-acetic acid (IAA), also transport phenoxyacetic acid herbicides like 4-CPA across cell membranes. nih.gov This indicates that these synthetic compounds utilize the same export machinery as natural auxins to move throughout the plant. nih.gov The binding of phenoxyacetic acid herbicides to PIN transporters is similar to that of IAA, with the carboxylate group playing a critical role in the interaction. nih.gov

4-Chlorophenoxyacetic acid (4-CPA) is widely used as a plant growth regulator to improve crop yield and quality. plantgrowthhormones.complantgrowthhormones.com It is absorbed by the plant through its roots, stems, leaves, flowers, and fruits. plantgrowthhormones.com One of its primary applications is to prevent the abscission (shedding) of flowers and fruits, thereby increasing fruit set. clinisciences.complantgrowthhormones.com It can also be used to induce the formation of seedless fruits (parthenocarpy), promote fruit enlargement, and accelerate ripening. clinisciences.complantgrowthhormones.com

The efficacy of 4-CPA has been demonstrated in a variety of crops. For example, in tomatoes, it is used to prevent flower drop and improve fruit firmness. plantgrowthhormones.com In grapes, it can reduce fruit drop and significantly increase yield. plantgrowthhormones.com The application concentrations are critical and vary depending on the crop and environmental conditions, such as temperature. plantgrowthhormones.com At higher dosages, 4-CPA can exhibit herbicidal effects. clinisciences.com It is also used in the production of mung bean sprouts to restrict root growth. epa.govepa.gov

Table 1: Applications of 4-Chlorophenoxyacetic Acid (4-CPA) in Agriculture

| Crop | Application | Desired Effect |

|---|---|---|

| Tomato | Spraying or dipping flowers | Prevents flower and fruit drop, promotes fruit set plantgrowthhormones.complantgrowthhormones.com |

| Eggplant | Spraying flowers | Increases early yield plantgrowthhormones.complantgrowthhormones.com |

| Pepper | Spraying flowers | Preserves flowers and fruit plantgrowthhormones.complantgrowthhormones.com |

| Grape | Spraying during flowering | Reduces fruit drop, increases yield and quality plantgrowthhormones.complantgrowthhormones.com |

The action of synthetic auxins like 4-CPA is not isolated but involves complex interactions with other plant hormone signaling networks. researchgate.net Plant development is orchestrated by a balance and crosstalk between various hormones, including auxins, cytokinins, gibberellins, abscisic acid, and others. researchgate.netresearchgate.net

Exogenous application of auxin analogs can disrupt this delicate hormonal balance. For instance, the accumulation of phenylacetic acid (PAA), another natural auxin, has been shown to transcriptionally downregulate genes related to the biosynthesis of indole-3-acetic acid (IAA), demonstrating a complex regulatory feedback loop to maintain auxin homeostasis. mdpi.com These interactions are crucial for the plant's ability to respond to both developmental cues and environmental stresses. researchgate.net The introduction of a synthetic auxin can therefore have wide-ranging effects on gene regulation that extend beyond direct auxin-responsive pathways, influencing the synthesis and signaling of other hormones. researchgate.net

Antimicrobial Activity Investigations of Derivatives

In addition to their effects on plants, derivatives of phenoxyacetic acid have been investigated for their potential to inhibit the growth of microorganisms.

Studies have explored the antibacterial properties of phenoxyacetic acid derivatives. For example, certain synthesized phenolic acid esters have been tested in vitro against various bacterial species known to cause infections in humans. nih.gov One such study found that 2-phenoxyethyl benzoate (B1203000) showed significant activity against E. coli and P. aeruginosa. nih.gov

Another investigation focused on the antimicrobial activity of several chloroderivatives of phenoxyacetic acid against soil bacterial strains. mdpi.comresearchgate.net The results of these studies indicate that the molecular structure of the compounds influences their antibacterial efficacy. mdpi.comresearchgate.net Furthermore, some soil bacteria have demonstrated the ability to use phenoxyacetic acid herbicides as a carbon source, indicating microbial degradation pathways for these compounds. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chlorophenoxyacetic acid (4-CPA) |

| Indole-3-acetic acid (IAA) |

| Phenylacetic acid (PAA) |

| 2-phenoxyethyl benzoate |

| α-tocopherol |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 2-(2-methyl-4-chlorophenoxy) propionic acid (mecoprop) |

Antifungal Efficacy Studies

Derivatives of this compound have been the subject of various studies to determine their effectiveness against a range of fungi, particularly those that are pathogenic to plants. Research has shown that modifications to the core structure can lead to significant antifungal properties.

For instance, a study on quinoline (B57606) derivatives inspired by quinine (B1679958) alkaloids identified a compound, Ac12, which demonstrated potent activity against several phytopathogenic fungi. nih.gov This compound exhibited EC50 values of 0.52 and 0.50 μg/mL against Sclerotinia sclerotiorum and Botrytis cinerea, respectively, outperforming the lead compound and commercial fungicides like azoxystrobin. nih.gov The mechanism of action for Ac12 appears to involve the disruption of the cell membrane's morphology, leading to increased permeability and the release of cellular contents. nih.gov

Similarly, novel 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety have been synthesized and evaluated for their antifungal activities. frontiersin.org Certain compounds within this series, such as 5L, 5o, 5q, 5e, and 5r, displayed significant inhibitory activity against fungi like Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. frontiersin.org

Furthermore, the synthesis of phenylthiazole derivatives with an acylhydrazone moiety has yielded compounds with excellent antifungal activities, particularly against Magnaporthe oryzae and Colletotrichum camelliaet. mdpi.com Structure-activity relationship (SAR) analysis suggested that the introduction of methyl, halogen, or methoxy (B1213986) groups at specific positions on the phenyl rings can enhance antifungal efficacy. mdpi.com

The exploration of mefloquine (B1676156) analogs also revealed antifungal potential. All four stereoisomers of one such analog, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol (4377), retained potent antifungal activity against Cryptococcus neoformans and Candida albicans. nih.gov This suggests that the stereochemistry of the piperidine (B6355638) methanol (B129727) group is not a critical factor for the antifungal properties of this particular analog. nih.gov

Studies on other compounds, such as chlorogenic acid (CGA), have also shown promise. CGA was found to be active against several phytopathogenic fungi by inhibiting spore germination and mycelial growth, ultimately inducing fungal cell lysis through early membrane permeabilization. nih.gov

Interactive Table: Antifungal Activity of Various Compounds

| Compound/Derivative | Target Fungi | Key Findings |

| Quinoline derivative (Ac12) | Sclerotinia sclerotiorum, Botrytis cinerea | More potent than lead compound and azoxystrobin; disrupts cell membrane. nih.gov |

| 1,4-Benzoxazin-3-one derivatives | Gibberella zeae, Pellicularia sasakii, Phytophthora infestans | Commendable to outstanding antifungal activity observed for specific derivatives. frontiersin.org |

| Phenylthiazole derivatives | Magnaporthe oryzae, Colletotrichum camelliaet | Excellent antifungal activities; SAR suggests specific substitutions enhance efficacy. mdpi.com |

| Mefloquine analog (4377) | Cryptococcus neoformans, Candida albicans | All four stereoisomers retained potent antifungal activity. nih.gov |

| Chlorogenic acid (CGA) | Sclerotinia sclerotiorum, Fusarium solani, Verticillium dahliae, Botrytis cinerea, Cercospora sojina | Inhibits spore germination and mycelial growth; induces cell lysis. nih.gov |

| Mannich bases from 2-mercaptobenzothiazole | Cladosporium cladosporioides, Aspergillus niger, Botrytis sp., Rhizopus sp. | Several synthesized compounds showed activity against the tested molds. conicet.gov.ar |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae Cav. | Most compounds exhibited obvious antifungal activities. frontiersin.org |

Cytotoxic and Anticancer Evaluations of Derivatives

The cytotoxic and anticancer potential of derivatives of this compound has been an active area of research. These investigations have explored the effects of these compounds on various cancer cell lines.

One study focused on 2,4-azolidinedione-acetic acids derivatives. Among the synthesized compounds, 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic) showed high selectivity for several leukemia cell lines, including CCRF-CEM, HL-60(TB), MOLT-4, and SR. nih.gov

In another research effort, novel dehydroabietic acid-based acylhydrazones were synthesized and evaluated for their inhibitory activities against nasopharynx (CNE-2), liver (HepG2, BEL-7402), and epithelial cervical (HeLa) human carcinoma cell lines. mdpi.com Many of these compounds demonstrated moderate to high levels of anticancer activity, with some exhibiting potency similar to the commercial anticancer drug cisplatin, while showing lower cytotoxicity against normal human liver cells. mdpi.com Specifically, compound 4w, N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide, was significantly more active than the parent compound against the HeLa cell line. mdpi.com

Furthermore, a series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and tested for their cytotoxic activity against A549, H460, and HT29 cell lines. nih.gov Some of these compounds displayed marked antiproliferative activity, even superior to the reference drug sorafenib. Compound 8e, in particular, exhibited potent cytotoxicity against all three cell lines. nih.gov

The investigation of 2-arylbenzoxazole acetic acid derivatives also yielded promising results. Compounds such as 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (5) and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid (10) were found to be potent cytotoxic agents against the MCF-7 breast cancer cell line. core.ac.uk This study also highlighted that the presence of an acetic acid group at position 5 of the benzoxazole (B165842) nucleus enhances the activity. core.ac.uk

Other research has explored the anticancer potential of various other derivatives. For example, an aziridinyl galactopyranoside, AzGalp, was found to be more cytotoxic against A549 lung cancer cells than against normal lung cells. diva-portal.org Its cytotoxic mechanism involves the alkylation of DNA, generation of oxygen radicals, and inhibition of DNA and RNA synthesis. diva-portal.org Similarly, N-alkyl-nitroimidazoles have shown considerable selectivity towards tumor cell lines, with their activity being influenced by the length of the N-alkyl chain. openmedicinalchemistryjournal.com

Interactive Table: Cytotoxic Activity of Various Derivatives

| Derivative Class | Cell Lines Tested | Key Findings |

| 2,4-Azolidinedione-acetic acids | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR) | Compound Ic showed high selectivity for leukemia cell lines. nih.gov |

| Dehydroabietic acid-based acylhydrazones | Nasopharynx (CNE-2), Liver (HepG2, BEL-7402), Cervical (HeLa) | Many compounds showed moderate to high anticancer activity; some similar to cisplatin. mdpi.com |

| N-methyl-4-phenoxypicolinamide | A549, H460, HT29 | Some compounds had marked antiproliferative activity, superior to sorafenib. nih.gov |

| 2-Arylbenzoxazole acetic acids | Breast (MCF-7), Colon (HCT-116) | Compounds 5 and 10 were promising against MCF-7; acetic acid group enhanced activity. core.ac.uk |

| Aziridinyl galactopyranoside (AzGalp) | Lung (A549) | More cytotoxic to cancer cells than normal cells; multiple cytotoxic mechanisms. diva-portal.org |

| N-Alkyl-nitroimidazoles | Breast (MDA-MB231), Lung (A549) | Showed considerable selectivity for tumor cells; activity influenced by alkyl chain length. openmedicinalchemistryjournal.com |

| 1,3,4-Oxadiazole (B1194373) derivatives | Cervical (HeLa), Liver (HepG2), Colon (Caco-2) | Compounds 6a and 6e showed good cytotoxicity on Caco-2 cell line. scholarsresearchlibrary.com |

| Pyrazole compounds with oxazepine core | Breast (MDA-MB231) | Showed varying levels of inhibition, with the highest toxicity observed at 400 µg/ml. researchgate.net |

| Usnea barbata extracts | Oral squamous carcinoma (CAL-27) | Acetone and ethyl acetate (B1210297) extracts showed the most potent anticancer properties. mdpi.com |

Pharmacological Investigations of Related Compounds (e.g., Meclofenoxate)

Meclofenoxate (B1676130), also known as centrophenoxine, is a well-studied compound structurally related to this compound. It is an ester of dimethylaminoethanol (B1669961) (DMAE) and p-chlorophenoxyacetic acid (pCPA). umbrellalabs.is The primary pharmacological interest in meclofenoxate lies in its potential as a nootropic, or "smart drug," and its effects on cognitive function and brain health. wholisticresearch.comselfdecode.com

Developed in the 1950s, meclofenoxate has been researched for its efficacy in treating symptoms of age-related cognitive decline and dementia. patsnap.combmj.com Its mechanism of action is believed to be primarily cholinergic. patsnap.com As a transporter of DMAE, meclofenoxate can increase the levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for memory and learning. wholisticresearch.compatsnap.com

Animal studies have suggested that meclofenoxate may have anti-aging properties, with one study reporting an extension of the lifespan of mice. selfdecode.com It has also been shown to potentially reverse age-related changes in the brain by reducing free radicals and lipofuscin buildup. selfdecode.com

While some studies in elderly individuals have reported improvements in memory and alertness, research on its nootropic effects in young, healthy adults is limited. selfdecode.comalzdiscovery.org

Molecular Interaction Studies (e.g., DNA binding, enzyme inhibition)

The molecular interactions of this compound derivatives have been investigated to understand their mechanisms of action at a molecular level. These studies often focus on their ability to bind to DNA and inhibit the activity of specific enzymes.

DNA Binding:

Studies on the interaction of chlorophenoxy herbicides and their transformation products with calf thymus DNA have shown, in general, a slight effect on the stability of the DNA double helix. researchgate.net However, one transformation product, 4-chloro-2-methyl-6-nitrophenol, was suggested to interact with DNA through a noncovalent mode. researchgate.net

The DNA binding and cleavage activity of newly synthesized copper-based metal complexes have also been explored. researchgate.net Some of these complexes have shown the ability to cleave plasmid DNA, with molecular docking studies suggesting a minor groove binding behavior with DNA. researchgate.net

Enzyme Inhibition:

Derivatives of this compound have been shown to inhibit various enzymes. For example, 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid have been found to inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid biosynthesis. nih.gov

The inhibitory effects on monoamine oxidase (MAO) have also been a subject of study. 4-(2-Methyloxazol-4-yl)benzenesulfonamide was found to inhibit human monoamine oxidase A and B, with a higher potency for MAO-B. mdpi.com Molecular docking studies have helped to elucidate the potential binding orientation of this inhibitor within the active site of the enzyme. mdpi.com

Furthermore, halo-substituted mixed ester/amide-based derivatives have been identified as potent inhibitors of jack bean urease. semanticscholar.org Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors. semanticscholar.org

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is another area of investigation. mdpi.com These enzymes are important targets in the treatment of conditions like Alzheimer's disease. mdpi.com

Environmental Interactions and Degradation Pathways of Phenoxyacetic Acid Esters and Analogs

Environmental Occurrence and Distribution of Phenoxy Herbicides and their Esters

Phenoxy herbicides, including 2-methyl-4-chlorophenoxyacetic acid (MCPA), are synthetic auxins used globally to control broadleaf weeds in agriculture and other settings. nih.govresearchgate.net Their application leads to their presence in various environmental compartments, including soil, surface water, and groundwater. nih.govulster.ac.uk The distribution of these herbicides is influenced by their physicochemical properties, the formulation used (e.g., esters, salts), and environmental factors. mdpi.commdpi.com

Ester formulations of phenoxy herbicides, such as methyl 2-(4-chlorophenoxy)acetate, are characterized by lower water solubility compared to their acid or salt forms. ulster.ac.uk However, these esters are rapidly hydrolyzed to the corresponding acid anion in soil and water, typically within hours or days. ulster.ac.uk This rapid conversion means the initial formulation has a minimal long-term effect on the compound's environmental fate, as all forms are quickly converted to the more mobile anionic form. ulster.ac.uk

Due to their high water solubility and weak adsorption to soil particles, phenoxy acids like MCPA are highly mobile in the soil environment. nih.govulster.ac.uk This mobility creates a significant potential for them to leach from the soil and contaminate both surface and groundwater. nih.govmdpi.com Monitoring studies across Europe and other regions have consistently detected phenoxy acids such as MCPA, mecoprop, and 2,4-D in aquatic environments. nih.gov Their concentrations can vary depending on factors like the proximity to application sites, agricultural practices, climate, and soil type. nih.govmdpi.com Generally, concentrations are higher in surface waters than in groundwater. nih.gov

The persistence of these compounds is a key factor in their environmental occurrence. For instance, MCPA has a reported half-life in soil of approximately 14 to 30 days, which can be influenced by soil moisture and organic matter content. orst.edu While generally considered to have low persistence due to microbial degradation, their continuous and widespread use can lead to their sustained presence in the environment. orst.edunih.gov

The following table summarizes the occurrence of major phenoxy herbicides in water, based on monitoring data.

| Herbicide | Detection Frequency | Concentration Range | Location Examples |

| MCPA | 7.9% - 44.9% | ng/L to µg/L | Europe, North America |

| Mecoprop (MCPP) | 13.4% | ng/L to µg/L | Europe |

| 2,4-D | 3.7% | ng/L to µg/L | Europe, North America |

| Dichlorprop (DCPP) | 4.9% | ng/L to µg/L | Europe |

This table is a representation of data from various monitoring studies and the exact values can vary significantly based on location and study methodology. nih.gov

Biotransformation Pathways

The primary mechanism for the dissipation of phenoxy herbicides from the environment is biotransformation by soil and water microorganisms. This process can occur under both aerobic and anaerobic conditions, leading to the formation of various metabolites.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, the biodegradation of phenoxyacetic acid herbicides like MCPA is primarily carried out by bacteria. Two main initial enzymatic attacks have been identified:

Ether Linkage Cleavage: This is a common and critical step in the degradation pathway. The ether bond connecting the aromatic ring to the acetic acid side chain is cleaved, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase. wikipedia.org This cleavage results in the formation of a substituted phenol (B47542) and acetate (B1210297). wikipedia.org For MCPA, this pathway yields 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.org

Hydroxylation of the Methyl Group: An alternative initial step involves the hydroxylation of the methyl group on the aromatic ring. wikipedia.org This reaction leads to the formation of (4-chloro-2-(hydroxymethyl)phenoxy)acetic acid. wikipedia.org

Following these initial steps, the resulting intermediate, such as 4-chloro-2-methylphenol, undergoes further degradation, often involving ring cleavage and eventual mineralization to carbon dioxide and water.

Anaerobic Biodegradation Mechanisms

In anaerobic environments, such as saturated soils and sediments, the biodegradation of chlorinated phenoxy herbicides follows different pathways. Under these conditions, reductive dechlorination is a key mechanism. ulster.ac.uk This process involves the removal of chlorine atoms from the aromatic ring, which is a critical step as it often reduces the toxicity of the compound and makes the resulting molecule more susceptible to further degradation. While phenoxy acids are generally considered more stable under anaerobic conditions, degradation, although slower, can still occur. nih.govulster.ac.uk

Identification and Role of Microbial Communities and Gene Encoding Oxygenases in Degradation

A diverse range of microorganisms capable of degrading phenoxy herbicides have been isolated from soil and water. Genera such as Pseudomonas are frequently implicated in this process. nih.gov The genetic basis for this degradation has been extensively studied, and several key genes encoding the necessary enzymes have been identified.

One of the most well-characterized genes is tfdA , which encodes the α-ketoglutarate-dependent dioxygenase responsible for the initial cleavage of the ether linkage in phenoxyacetic acids like 2,4-D and MCPA. researchgate.netwikipedia.org The presence of tfdA and similar genes in microbial communities is often used as a biomarker for the potential for phenoxy herbicide degradation in a particular environment.

Other gene families, such as cadA and r/sdpA , are also known to be involved in the degradation of different aromatic compounds and may play a role in the broader metabolic pathways for breaking down phenoxy herbicide metabolites. The study of these genes provides insight into the metabolic potential of microbial communities to remediate contaminated sites.

Metabolite Identification in Degradation Processes

The analysis of metabolites is crucial for understanding the degradation pathways of phenoxy herbicides. The primary metabolite formed from the degradation of MCPA is 4-chloro-2-methylphenol (MCP) , resulting from the cleavage of the ether linkage. wikipedia.org Depending on the specific degradation pathway and the microbial consortia present, further metabolites can be formed. For instance, the complete degradation of the aromatic ring can lead to the transient accumulation of simpler phenols, such as 2-methylphenol (o-cresol) and ultimately phenol , before complete mineralization. epa.gov

The following table lists the key metabolites identified in the degradation of MCPA.

| Parent Compound | Degradation Pathway | Key Metabolite(s) |

| This compound (MCPA-methyl) | Hydrolysis | 2-Methyl-4-chlorophenoxyacetic acid (MCPA) |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Aerobic Biodegradation (Ether Cleavage) | 4-chloro-2-methylphenol (MCP) |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Aerobic Biodegradation (Methyl Hydroxylation) | (4-chloro-2-(hydroxymethyl)phenoxy)acetic acid |

| 4-chloro-2-methylphenol (MCP) | Further Degradation | 2-methylphenol, phenol |

Photodegradation Pathways

In addition to microbial degradation, photodegradation can contribute to the transformation of phenoxy herbicides in aquatic environments. When exposed to sunlight, particularly in clear surface waters, these compounds can undergo photolytic transformation. For MCPA in an aqueous solution at a basic pH, the photolytic half-life in sunlight has been reported to be between 20 to 24 days. epa.gov The process can lead to the formation of several photoproducts. For MCPA, identified minor photolysis products include 4-chloro-2-methylphenol , 4-chloro-2-formylphenol , and o-cresol (B1677501) . epa.gov Photodegradation is generally considered a secondary removal process compared to microbial biodegradation in soil and water. nih.gov

Adsorption and Mobility in Environmental Matrices (e.g., soil, goethite interaction studies)

The mobility and retention of this compound, which exists in the environment primarily as its acid form, 2-methyl-4-chlorophenoxyacetic acid (MCPA), are significantly influenced by its interaction with soil and mineral components. nih.govpublications.gc.ca The sorption and desorption behavior of MCPA in soil are critical factors determining its potential to leach into groundwater.

Batch adsorption experiments have demonstrated that MCPA is generally weakly sorbed by soils. nih.gov The extent of this sorption is positively correlated with the soil's organic carbon content, including its humic and fulvic acid fractions, and negatively correlated with the soil's pH. nih.gov This indicates that soils with higher organic matter content exhibit a greater capacity to retain the herbicide. nih.govjournalajst.com Conversely, as the soil pH increases, the anionic form of MCPA becomes more prevalent, leading to reduced sorption due to electrostatic repulsion with negatively charged soil colloids. nih.gov The removal of organic matter from soil has been shown to decrease MCPA sorption by 37-100%, confirming the crucial role of soil organic matter in this process. nih.gov

Sorption and desorption processes are also depth-dependent. The upper soil horizons (A horizons), which are typically richer in organic matter, show a higher retention capacity for the herbicide compared to the deeper B or C horizons. nih.gov Despite this sorption, a considerable portion of the bound MCPA can be released back into the aqueous phase through successive desorption steps, although some hysteresis is observed. nih.gov The presence of other substances, such as phosphate (B84403) and low molecular weight organic acids, can decrease the sorption of MCPA. nih.gov

Studies have also investigated the use of specific minerals and materials for MCPA adsorption. Goethite has been identified as a potential adsorbent for MCPA. nih.gov Additionally, research has explored the use of biochar to increase the sorption of MCPA in soil. nih.gov The properties of the biochar, which are influenced by the feedstock and pyrolysis temperature, determine its effectiveness in reducing the mobility of the herbicide. nih.gov While increased sorption can reduce leaching and bioavailability, it may also impact the herbicide's efficacy. nih.gov

Table 1: Factors Influencing MCPA Sorption in Soil

| Factor | Correlation with Sorption | Explanation |

|---|---|---|

| Soil Organic Carbon | Positive | Higher organic matter provides more binding sites for the herbicide. nih.gov |

| Humic and Fulvic Acids | Positive | These components of soil organic matter are key in the sorption process. nih.gov |

| Soil pH | Negative | At higher pH, MCPA is in its anionic form, leading to repulsion from negatively charged soil particles. nih.govnih.gov |

| Soil Depth | Decreases with depth | Topsoil (A horizon) typically has higher organic matter and thus higher sorption capacity. nih.gov |

| Phosphate & Organic Acids | Negative | Compete with MCPA for sorption sites. nih.gov |

Remediation and Treatment Technologies for Contaminated Water Sources

The presence of phenoxyacetic acid derivatives like MCPA in water sources has prompted the development of various remediation technologies. nih.gov These methods aim to remove or degrade the contaminant to prevent potential environmental and health impacts.

Adsorption Techniques

Adsorption is considered a promising and practical technique for removing pollutants from water due to its cost-effectiveness, simple operation, and high selectivity. nih.govresearchgate.net Various adsorbent materials have been tested for their efficacy in removing MCPA from aqueous solutions.

Granular activated carbon (GAC) is a well-established adsorbent for organic contaminants, and the World Health Organization suggests its use for MCPA treatment. purewaterproducts.com Other materials have also shown significant potential. For instance, a metal-organic framework, MIL-101(Cr), demonstrated rapid and effective removal of MCPA, achieving 99% removal in approximately 25 minutes. nih.gov This adsorbent was also found to be reusable for up to six cycles with over 90% removal efficiency. nih.gov The adsorption process in this case was spontaneous and endothermic. nih.gov Biochar, derived from various feedstocks like poultry manure, rice hulls, and wood pellets, has also been evaluated for MCPA sorption. nih.gov

Table 2: Performance of Adsorbents for MCPA Removal

| Adsorbent | Removal Efficiency | Key Findings |

|---|---|---|

| MIL-101(Cr) MOF | 99% within 25 minutes | Reusable for up to 6 cycles with >90% efficiency. nih.gov |

| Granular Activated Carbon (GAC) | Effective | Recommended by the WHO for MCPA treatment. purewaterproducts.com |

| Biochar | Varies with feedstock/pyrolysis temp. | Can effectively sorb MCPA, reducing its mobility in water. nih.gov |

Ozonation Processes

Ozonation is a chemical oxidation process that has proven effective for the degradation of MCPA in water. vu.edu.au Studies have shown that ozonation can achieve 99% removal of MCPA within 30 minutes at an ozone concentration of 5 mg/L. vu.edu.au The degradation rate of similar phenoxy herbicides like 2,4-D increases with higher initial pH levels. nih.gov

Photocatalytic ozonation, which combines ozone with a photocatalyst like titanium dioxide (TiO₂) and UV light, can further enhance the degradation of these compounds. This enhanced process is attributed to the increased production of highly reactive hydroxyl radicals. For the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), the removal rates in the photocatalytic ozonation process were found to be significantly higher than with either ozonation or photocatalysis alone. The mineralization process in photocatalytic ozonation is characterized by the rapid degradation of intermediates.

Membrane Filtration (e.g., Reverse Osmosis, Nanofiltration)

Pressure-driven membrane processes such as reverse osmosis (RO) and nanofiltration (NF) are highly suitable for removing herbicides like MCPA from contaminated water, as these compounds typically have molecular weights greater than 200 Da. vu.edu.au

Both RO and NF have been demonstrated to be effective for MCPA removal from saline industrial wastewater. vu.edu.auresearchgate.net In batch concentration tests, RO membranes (BW30 and SW30) achieved MCPA rejections of 95.3%. vu.edu.auresearchgate.net However, significant flux decline was observed at high volume recovery. vu.edu.au A novel temperature-swing RO process was able to mitigate this flux decline while maintaining similar rejection rates. vu.edu.au

Nanofiltration membranes, such as NF270 and NF90, have also been tested. The NF270 membrane showed a lower rejection for MCPA (71.3%) compared to RO membranes, but its high flux makes it a potentially viable option, possibly in combination with other treatments, to meet discharge requirements. vu.edu.auresearchgate.net The separation mechanism in NF membranes involves both size exclusion and electrostatic interactions. mdpi.comnih.gov For negatively charged membranes, electrostatic repulsion can lead to greater rejection of charged molecules. nih.gov

Table 3: Performance of Membrane Filtration for MCPA Removal from Saline Wastewater

| Membrane Type | Membrane Model | Operating Pressure | MCPA Rejection (%) | Acid Rejection (%) |

|---|---|---|---|---|

| Reverse Osmosis (RO) | BW30 | 17.5 bar | 95.3% | 25.9% |

| Reverse Osmosis (RO) | SW30 | 17.5 bar | ~95% | N/A |

| Nanofiltration (NF) | NF270 | N/A | 71.3% | 16.8% |

| Nanofiltration (NF) | NF90 | 9.4 bar | Higher than NF270 | Higher than NF270 |

Data sourced from studies on saline industrial wastewater at pH 1-2. vu.edu.auresearchgate.net

Biological Treatment Systems (e.g., constructed wetlands)

Biological treatment systems offer an alternative, environmentally friendly approach to remediating water contaminated with herbicides. Constructed wetlands (CWs), in particular, have been used to treat agricultural wastewater containing MCPA. vu.edu.au These systems simulate natural wetlands and utilize a combination of physical, chemical, and biological processes to remove contaminants. mdpi.com

In constructed wetlands, plants, substrate, and microbial populations work together to degrade pollutants. mdpi.com The roots of plants like cattails (Typha species) provide a large surface area for microbial biofilms to grow. mdpi.com These microorganisms are primarily responsible for the biodegradation of organic compounds like phenols, which are related to the degradation byproducts of MCPA. publications.gc.camdpi.com Under aerobic conditions, bacteria and fungi can break down these compounds, while anaerobic degradation can also occur under various reducing conditions. mdpi.com The availability of organic matter in the wetland substrate can enhance degradation processes by providing a carbon source for the microorganisms. mdpi.com

Emerging Research Frontiers and Future Perspectives on Methyl 2 4 Chlorophenoxy Acetate

Development of Novel Derivatives with Enhanced Bioactivity Profiles

A significant frontier in herbicide research is the design and synthesis of novel derivatives of existing active compounds to improve their biological activity and selectivity. nih.gov For phenoxyacetic acids like MCPA, the parent acid of Methyl 2-(4-chlorophenoxy)acetate, this involves chemical modification to create new molecules with potentially enhanced herbicidal effects or novel applications. The core strategy is to synthesize analogues that may exhibit improved binding to the target site in weeds, better translocation within the plant, or a modified degradation profile. wikipedia.orgnih.gov

Research in this area often involves introducing different functional groups to the core phenoxyacetic acid structure. While specific research on derivatives of this compound is an emerging field, the methodologies are well-established in medicinal and agricultural chemistry. For instance, studies on other heterocyclic compounds have shown that the introduction of moieties like morpholine (B109124) or quinazoline (B50416) can lead to compounds with significant biological activities, including anticancer or antimicrobial properties. nih.govjocpr.com This approach of creating dual-function or polypharmacological agents is a promising paradigm. nih.gov The goal is to identify lead compounds that not only show high potency but also possess favorable characteristics for development as commercial products, such as stability and safety for non-target organisms. nih.gov

Table 1: Conceptual Approaches for Derivative Development of Phenoxyacetic Acids

| Modification Strategy | Potential Enhancement | Rationale |

| Esterification/Amidation | Altered solubility, uptake, and release kinetics | Modifies the polarity of the carboxylic acid group, potentially improving penetration through plant cuticles. |

| Ring Substitution | Increased target site affinity, altered selectivity | Adding or changing substituents on the phenyl ring can modify the molecule's shape and electronic properties to enhance interaction with auxin receptors. |

| Side Chain Modification | Modified metabolism and persistence | Creating analogues with altered side chains can affect how quickly the compound is broken down by the plant or by microbes in the soil. wikipedia.org |

| Hybridization with other Bioactive Moieties | Novel modes of action, broader activity spectrum | Combining the phenoxy scaffold with other pharmacophores could result in compounds that inhibit multiple biological pathways in weeds. nih.gov |

This table presents conceptual strategies based on established principles of medicinal and agricultural chemistry.

Advanced Delivery Systems and Controlled Release Formulations (e.g., layered double hydroxides)

To improve the efficiency and reduce the environmental footprint of herbicides, researchers are developing advanced delivery systems. A particularly promising approach for phenoxy herbicides like MCPA is the use of Layered Double Hydroxides (LDHs) as carriers. upm.edu.mydntb.gov.uanih.gov LDHs are clay-like materials with a layered structure that can accommodate and later release anionic compounds, such as the carboxylate form of MCPA. upm.edu.mynih.gov

The process involves intercalating, or inserting, the herbicide molecules into the interlayer spaces of the LDH host. dntb.gov.ua For example, studies have successfully prepared a zinc-aluminum LDH nanocomposite containing MCPA (Zn-Al-MCPA). upm.edu.my This formulation demonstrated a significant expansion of the basal spacing of the LDH, confirming the successful inclusion of the herbicide, with a loading of up to 45% by weight. upm.edu.my

The primary advantage of these LDH-based systems is their ability to provide controlled release of the active ingredient. The release rate is influenced by the surrounding environment, particularly the presence of other anions in the soil solution. upm.edu.mydntb.gov.ua Research has shown that the release of MCPA from an LDH carrier is dependent on the type of anion in the aqueous solution, following the order of phosphate (B84403) > sulfate (B86663) > carbonate > nitrate (B79036) > chloride. upm.edu.mydntb.gov.ua This is because the herbicide is released via an ion-exchange mechanism. researchgate.net This slow and controlled release can lead to longer-lasting weed control, reduce the amount of herbicide needed, and minimize losses due to leaching and runoff. dntb.gov.uaresearchgate.net

Table 2: Characteristics of MCPA Release from Layered Double Hydroxide (B78521) (LDH) Formulations

| LDH System | Herbicide Loading (% w/w) | Release Medium | Percentage Release | Key Finding |

| Zn-Al-MCPA | 45% | Phosphate Solution | 80% | Release is highly dependent on the anion in the solution, demonstrating ion-exchange mechanism. upm.edu.my |

| Zn-Al-MCPA | 45% | Sulphate Solution | 44% | Sulphate ions are less effective than phosphate at displacing the herbicide. upm.edu.my |

| Zn-Al-MCPA | 45% | Nitrate Solution | 8% | Nitrate ions result in a much slower release compared to phosphate and sulphate. upm.edu.my |

| CaAl-MCPA | Not specified | Phosphate Solution | Rapid initial release, followed by slow release | The release kinetics followed a pseudo-second-order model, confirming a controlled process. dntb.gov.ua |

Data synthesized from studies on MCPA, the parent acid of this compound.

Mechanistic Insights into Biological and Environmental Interactions at the Molecular Level

Understanding the molecular mechanisms of this compound and its parent acid, MCPA, is crucial for optimizing its use and assessing its environmental fate. The herbicidal action of MCPA is based on its function as a synthetic auxin mimic. wikipedia.orgnih.govebi.ac.uk It is absorbed by the plant, primarily through the leaves, and transported to the meristematic tissues where active growth occurs. wikipedia.org There, it disrupts normal hormonal balance, leading to uncontrolled and unsustainable cell division and elongation. This results in characteristic symptoms like stem curling, leaf withering, and ultimately, the death of susceptible broadleaf plants. wikipedia.org

At the environmental level, the fate of MCPA is largely determined by microbial degradation in soil. wikipedia.orgpublications.gc.ca The primary breakdown pathway involves the cleavage of the ether linkage, which separates the aromatic ring from the acetic acid side chain. This process yields 4-chloro-2-methylphenol (B52076) (MCP) as the major metabolite. wikipedia.org Another, less common, pathway is the hydroxylation of the methyl group. wikipedia.org

Recent research has identified the specific enzymes responsible for this degradation. An α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene in soil microorganisms, has been shown to catalyze the biological breakdown of MCPA. wikipedia.org The persistence of MCPA in the environment is highly dependent on conditions that favor microbial activity, such as neutral pH, adequate moisture, and the presence of oxygen. publications.gc.ca In anoxic environments like groundwater or deep soil, or under cold conditions, its degradation is significantly limited. publications.gc.ca Photochemical degradation in water can also occur but is generally considered a less important process than biodegradation. epa.gov

Sustainable Synthesis Routes and Green Chemistry Approaches

The chemical industry is increasingly adopting the principles of green chemistry to develop more environmentally benign and efficient manufacturing processes. jddhs.compfizer.commdpi.com For the synthesis of compounds like this compound, these principles focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. pfizer.commdpi.com

Traditional synthesis routes for phenoxyacetic acid herbicides can be improved by focusing on several key areas of green chemistry:

Catalysis: The use of highly selective and reusable catalysts can improve reaction yields and reduce the formation of unwanted byproducts. A patented method describes the preparation of 2-methyl-4-chlorophenoxyacetic acid through the catalytic chlorination of o-methylphenoxyacetic acid using an imidazole (B134444) ionic liquid as the catalyst. google.com This approach aims for higher purity and a more controlled reaction compared to traditional methods. google.com

Alternative Solvents: A significant portion of waste in chemical synthesis comes from volatile organic solvents (VOCs). jddhs.com Green chemistry promotes the use of safer, more sustainable solvents (like water or supercritical fluids) or, where possible, solvent-free reaction conditions. jddhs.commdpi.com

Atom Economy: Synthesis routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. pfizer.com

Energy Efficiency: Employing methods like microwave-assisted synthesis or continuous flow processing can drastically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

By integrating these green chemistry approaches, the synthesis of this compound and related compounds can become more sustainable, reducing both production costs and environmental impact. pageplace.de

Integrated Environmental Management and Remediation Strategies for Contamination

The widespread use of phenoxy herbicides necessitates the development of effective strategies to manage and remediate environmental contamination. researchgate.net An integrated approach, often combining multiple technologies, is typically required to address contamination in soil and water. epa.gov These strategies can be broadly categorized into biological and physicochemical methods.

Biological Remediation: This approach uses living organisms, primarily microorganisms and plants, to degrade or sequester contaminants.

Bioremediation: This method harnesses the metabolic capabilities of soil microorganisms to break down herbicides into less toxic compounds. researchgate.net The effectiveness of bioremediation relies on creating conditions favorable for microbial activity, such as optimal moisture, oxygen levels, and pH. publications.gc.ca

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants. researchgate.netresearchgate.net Certain plant species can absorb phenoxy herbicides from the soil and metabolize them. The Fabaceae (legume) family, for instance, has been noted for its phytoremediation potential. researchgate.net

Rhizoremediation: This is an enhanced form of phytoremediation that leverages the synergistic relationship between plant roots and the microorganisms in the rhizosphere (the soil region directly influenced by root secretions). researchgate.net Plant root exudates can stimulate the growth and degradative activity of herbicide-metabolizing microbes. researchgate.net

Physicochemical Remediation: These technologies use physical and chemical processes to treat contaminated media.

Adsorption: Materials with high surface area, such as activated carbon or layered double hydroxides (LDHs), can be used to adsorb herbicides from contaminated water. nih.gov

Advanced Oxidative Processes (AOPs): Techniques like the Fenton process generate highly reactive hydroxyl radicals that can chemically degrade and mineralize recalcitrant organic pollutants like herbicides. awsjournal.org

Soil Washing: This is a separation technology where contaminated soil is washed with a liquid solution to extract the contaminants, which can then be treated in a concentrated form. epa.govawsjournal.org

Combining these strategies into a "treatment train" often provides the most effective solution for cleaning up pesticide-contaminated sites. epa.gov

Table 3: Comparison of Remediation Strategies for Phenoxy Herbicide Contamination

| Strategy | Principle | Advantages | Limitations |

| Bioremediation | Utilizes microorganisms to metabolize contaminants. researchgate.net | Cost-effective, in-situ application, environmentally friendly. researchgate.net | Slow process, dependent on environmental conditions (pH, oxygen). publications.gc.ca |

| Phytoremediation | Uses plants to absorb and degrade pollutants. researchgate.net | Low cost, aesthetically pleasing, can treat large areas. researchgate.net | Limited to the root zone, potential for contaminants to enter the food chain. |

| Physicochemical Treatment (e.g., AOPs) | Employs chemical reactions to destroy contaminants. awsjournal.org | Rapid and effective for high concentrations. | Can be costly, may require ex-situ treatment. epa.gov |

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-chlorophenoxy)acetate, and how can reaction completion be monitored experimentally?

- Methodological Answer : A common method involves nucleophilic substitution between 4-chlorophenol and methyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) in acetone under reflux (8–12 hours). The reaction is monitored via TLC using a hexane:ethyl acetate (3:1) solvent system . Post-reaction, the mixture is cooled, filtered, and purified via recrystallization (ethanol or aqueous workup) to isolate the ester. Yield optimization requires controlled stoichiometry (1:1.1 molar ratio of phenol to chloroacetate) and rigorous exclusion of moisture .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with a polar column (e.g., ZORBAX Eclipse Plus C18) to assess purity (>98% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the methyl ester singlet (~3.7 ppm for CH₃O) and aromatic protons (δ 6.8–7.3 ppm for the 4-chlorophenyl group) .

- FT-IR : Ester C=O stretch at ~1740 cm⁻¹ and C-O-C absorption near 1250 cm⁻¹ .

- Elemental Analysis : Carbon and chlorine content should align with theoretical values (C: ~54%, Cl: ~18%) .

Q. What are the primary chemical reactions this compound undergoes, and how are they leveraged in derivatization?

- Methodological Answer :

- Hydrolysis : React with aqueous NaOH (1M) to yield 2-(4-chlorophenoxy)acetic acid, useful for salt formation (e.g., sodium salt for solubility studies) .

- Substitution : The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) in polar aprotic solvents (DMF, DMSO) at 80–100°C .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ester to 2-(4-chlorophenoxy)ethanol, a precursor for ether linkages .

Advanced Research Questions

Q. How can reaction by-products be identified and minimized during synthesis?

- Methodological Answer :

- By-Product Analysis : Common impurities include unreacted 4-chlorophenol (detected via HPLC retention time ~4.2 min) and dimerization products (e.g., bis-esters). GC-MS or LC-QTOF can identify trace by-products .

- Mitigation Strategies :

- Use excess methyl chloroacetate (10–15%) to drive the reaction to completion.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Utilize SHELX software for structure refinement. Key parameters include R-factor < 0.05 and wR² < 0.15 for high confidence .

- Crystal Growth : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals. Weak C–H⋯O interactions often stabilize the lattice .

- Data Collection : Use a Gemini Ultra diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 120 K to reduce thermal motion artifacts .

Q. How do electronic effects of the 4-chloro substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing chloro group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic pathways. DFT calculations (B3LYP/6-31G*) show a LUMO energy of −1.8 eV, favoring Suzuki-Miyaura coupling with aryl boronic acids .

- Optimization : Use Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in toluene/water (3:1) at 90°C for 24 hours. Monitor via ¹⁹F NMR if fluorinated partners are used .

Q. What strategies are effective in designing biological assays to evaluate the compound’s ATF4 inhibitory activity?

- Methodological Answer :

- In Vitro Assays :

- Luciferase Reporter : Transfect HEK293 cells with an ATF4-responsive luciferase construct. Treat with 10–100 µM compound and measure luminescence .

- Western Blot : Quantify ATF4 protein levels in HCT116 cells post-treatment (IC₅₀ calculation via densitometry) .

- Control Experiments : Include positive controls (e.g., siRNA knockdown) and validate cytotoxicity via MTT assays .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 95%)?

- Methodological Answer :

- Root Cause Analysis : Variables include solvent purity (anhydrous acetone vs. technical grade), base activity (fresh vs. aged K₂CO₃), and workup efficiency (ether extraction vs. direct crystallization) .

- Reproducibility Protocol : Standardize reagents (Sigma-Aldrylch, ≥99%), use Schlenk techniques for moisture-sensitive steps, and report yields as isolated (not crude) .

Q. What statistical methods are recommended for interpreting conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Apply a random-effects model to aggregate IC₅₀ values from independent studies (e.g., RevMan software). Assess heterogeneity via I² statistics .

- Sensitivity Testing : Stratify data by cell line (e.g., cancer vs. normal) and assay type (e.g., enzymatic vs. cell-based) to identify confounding variables .

Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.76 (s, 3H, OCH₃), 4.61 (s, 2H, OCH₂CO), 6.85–7.25 (m, 4H, Ar-H) | |

| ¹³C NMR | δ 52.1 (OCH₃), 65.8 (OCH₂CO), 168.9 (C=O), 122–134 (Ar-C) | |

| FT-IR | 1742 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O-C), 1090 cm⁻¹ (C-Cl) |

Table 2 : Optimized Reaction Conditions for Derivative Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.